molecular formula C22H28N4O6S B2740015 methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 851969-76-1

methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2740015
CAS No.: 851969-76-1
M. Wt: 476.55
InChI Key: UJLJXZUPIYSLTG-UHFFFAOYSA-N
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Description

methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound that features a unique combination of thiazole, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate typically involves multi-step reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with the piperidinecarboxylic acid derivative. Common reagents used in these reactions include various aldehydes, amines, and carboxylic acids, often under conditions such as reflux or ultrasonic activation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary from mild to harsh, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6S/c1-12-23-22-26(24-12)20(27)19(33-22)17(25-8-6-13(7-9-25)21(28)32-5)14-10-15(29-2)18(31-4)16(11-14)30-3/h10-11,13,17,27H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLJXZUPIYSLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate
Reactant of Route 6
methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate

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